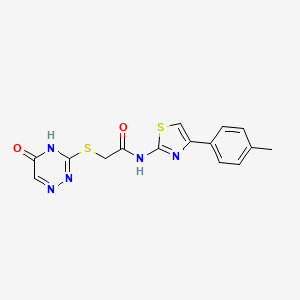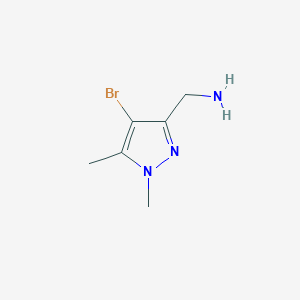
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine is an organic compound with the molecular formula C6H10BrN3 and a molecular weight of 204.07 . It appears as an orange liquid .
Synthesis Analysis
The synthesis of pyrazoles, the class of compounds to which (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine belongs, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of (4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a bromine atom and two methyl groups, while the other carbon atom is linked to a methanamine group .Physical And Chemical Properties Analysis
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine is an orange liquid . Its molecular formula is C6H10BrN3 and it has a molecular weight of 204.071 .Applications De Recherche Scientifique
Antibacterial Activity
Pyrazolines, including SCHEMBL21729600, have demonstrated antibacterial properties. Research reports have highlighted their effectiveness against various bacterial strains, making them potential candidates for novel antimicrobial agents .
Antifungal Potential
In addition to antibacterial effects, pyrazolines exhibit antifungal activity. SCHEMBL21729600 may contribute to combating fungal infections, although further studies are needed to elucidate its mechanism of action and efficacy .
Antiparasitic Properties
Pyrazolines have shown promise as antiparasitic agents. Investigating SCHEMBL21729600’s impact on parasites (such as protozoa or helminths) could reveal its potential in treating parasitic diseases .
Anti-Inflammatory Effects
Some pyrazolines possess anti-inflammatory properties. SCHEMBL21729600 might modulate inflammatory pathways, making it relevant for conditions involving inflammation .
Antioxidant Activity
Oxidative stress contributes to various diseases. SCHEMBL21729600’s antioxidant potential could protect cells from free radical damage, although specific studies on this compound are scarce .
Neurotoxicity Assessment
A recent study investigated the neurotoxic effects of SCHEMBL21729600 on rainbow trout alevins. It explored acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. AchE inhibition affects nerve transmission, behavior, and survival. Understanding SCHEMBL21729600’s impact on AchE and oxidative stress is crucial for assessing its safety and potential applications .
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-4-6(7)5(3-8)9-10(4)2/h3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPICJAJQZBCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)
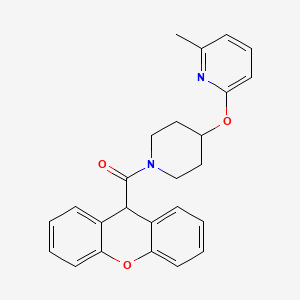


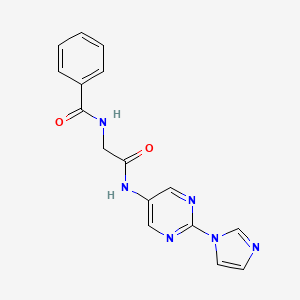
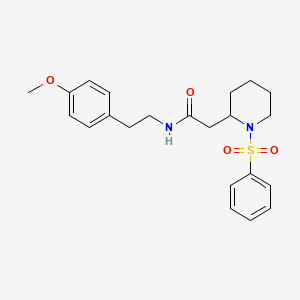

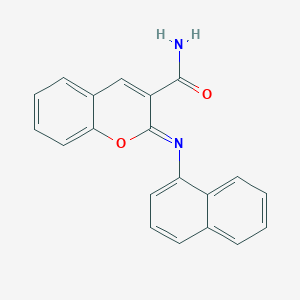

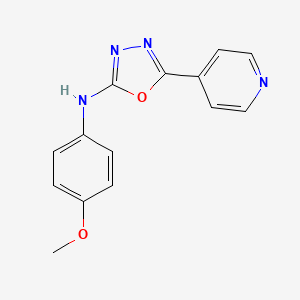
![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)


